

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Applications and Protocols for Researchers

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Compound of Interest

Compound Name: *6-(4-Azidobutanamido)hexanoic acid*

Cat. No.: *B15543123*

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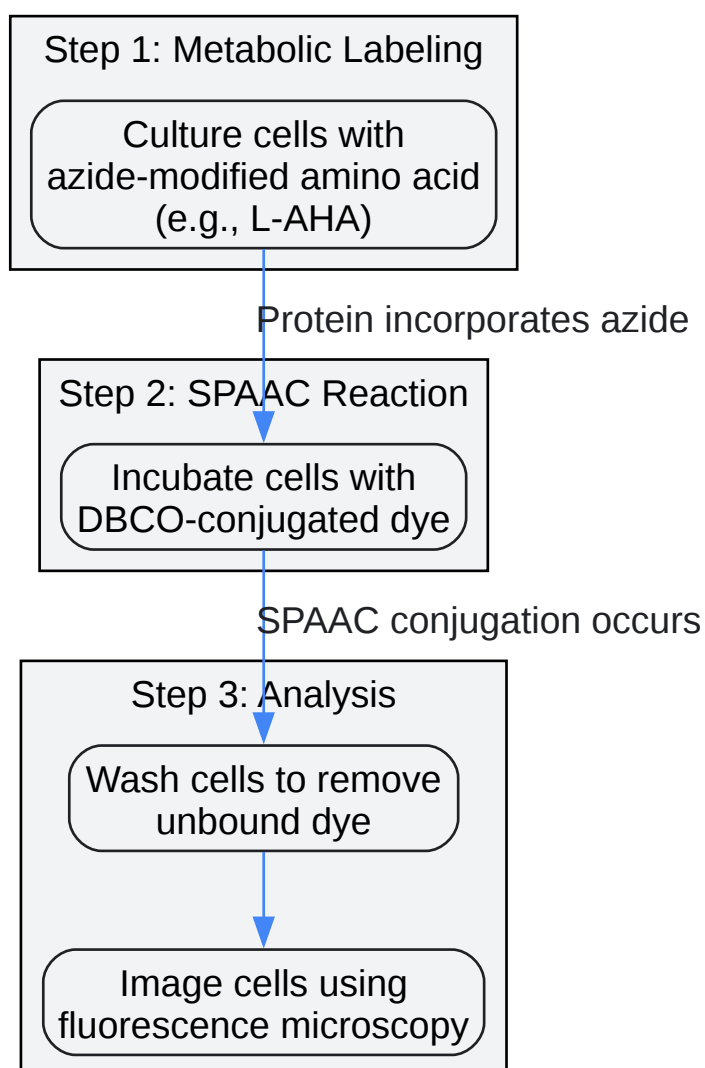
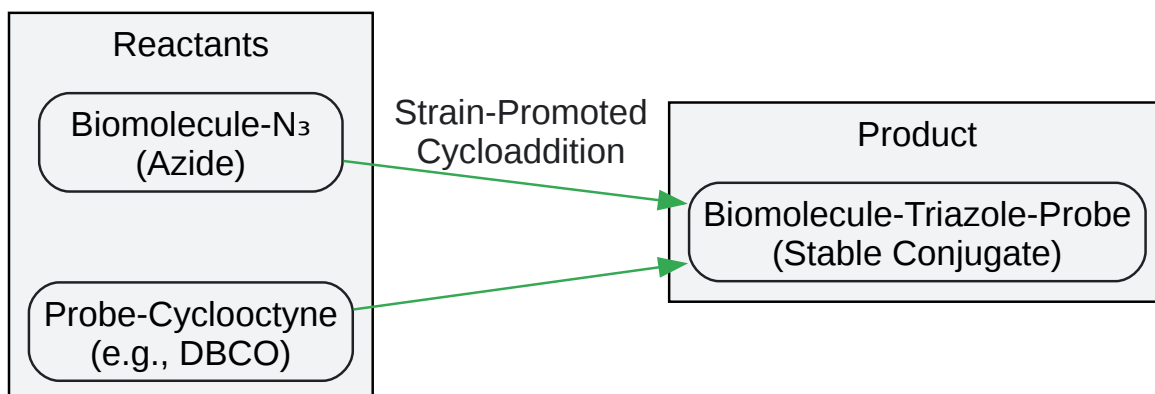
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, this copper-free click reaction enables the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.^{[1][2]} The reaction's high specificity, biocompatibility, and rapid kinetics at physiological conditions make it ideal for a wide range of applications, from live-cell imaging to the synthesis of targeted therapeutics.^{[3][4]}

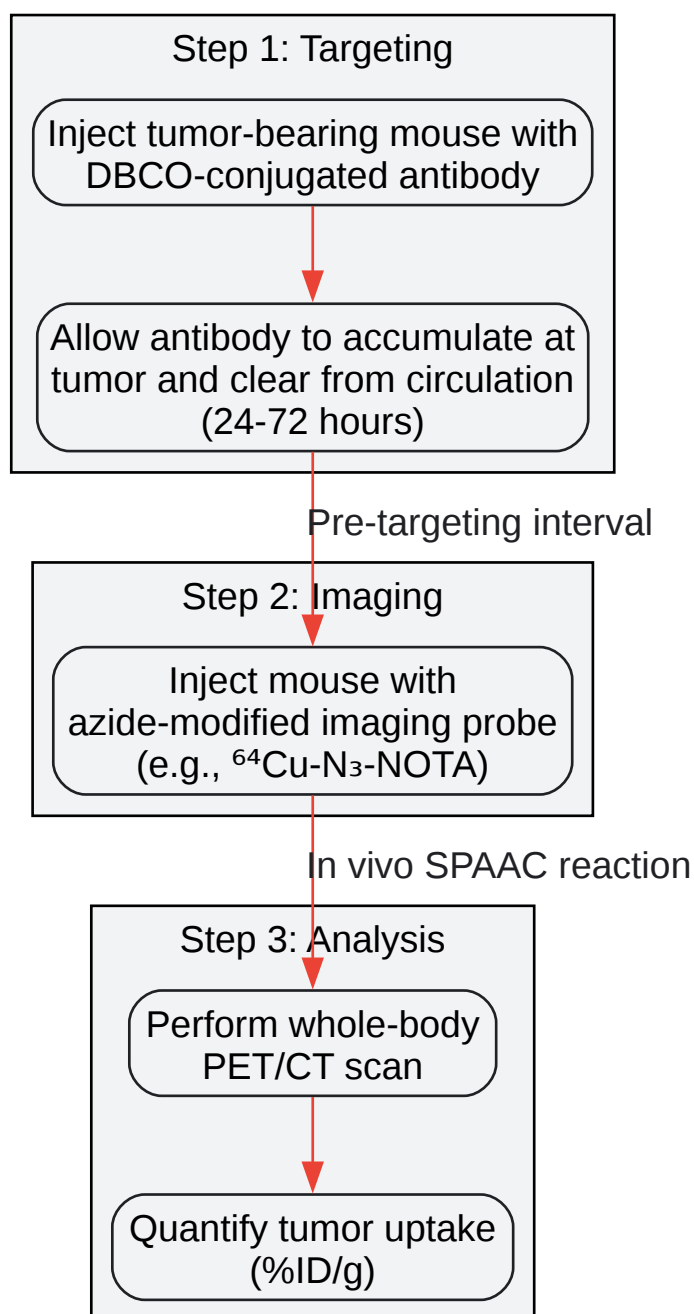
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging SPAAC technology.

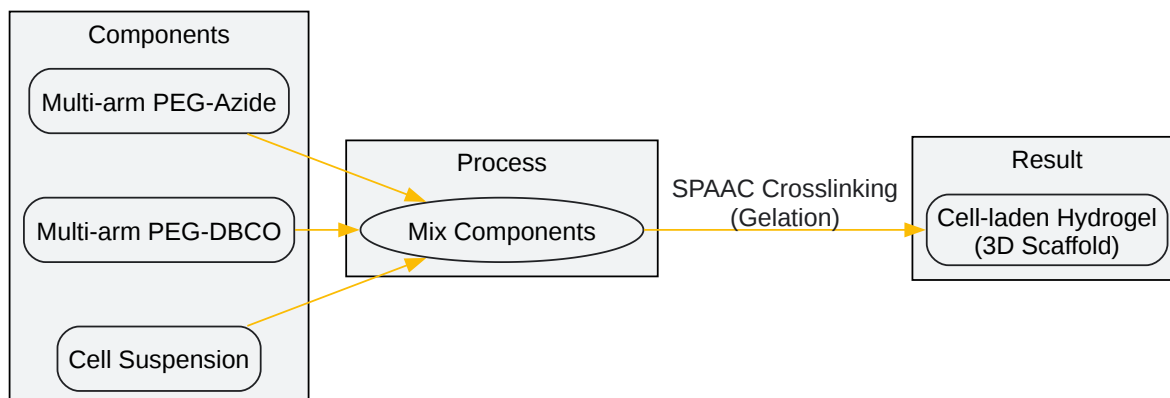
Principle of SPAAC

The driving force behind SPAAC is the high ring strain of a cyclooctyne derivative (e.g., DBCO, DIBO, BCN), which readily undergoes a [3+2] cycloaddition reaction with an azide to form a stable triazole linkage.^{[2][3]} This reaction proceeds efficiently without the need for cytotoxic

copper catalysts, a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for in vivo applications.[2][4]







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References

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